molecular formula C7H13I B3277156 1-Iodo-4-methylcyclohexane CAS No. 65500-78-9

1-Iodo-4-methylcyclohexane

Cat. No.: B3277156
CAS No.: 65500-78-9
M. Wt: 224.08 g/mol
InChI Key: RSWJQRUZWIIGPT-UHFFFAOYSA-N
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Description

1-Iodo-4-methylcyclohexane is an organic compound with the molecular formula C7H13I It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a methyl group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylcyclohexane can be synthesized through the iodination of 4-methylcyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions to ensure the selective substitution of the hydroxyl group with an iodine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, leading to the formation of different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as 4-methylcyclohexene.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylcyclohexane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 4-methylcyclohexanol, 4-methylcyclohexyl cyanide, or 4-methylcyclohexylamine.

    Elimination: 4-methylcyclohexene.

    Reduction: 4-methylcyclohexane.

Scientific Research Applications

1-Iodo-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-iodo-4-methylcyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom, being a good leaving group, allows for various substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Bromo-4-methylcyclohexane: Similar in structure but with a bromine atom instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in bond strength and leaving group ability.

    1-Chloro-4-methylcyclohexane: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to 1-iodo-4-methylcyclohexane due to the stronger carbon-chlorine bond.

    4-Methylcyclohexanol: The hydroxyl group can be substituted with iodine to form this compound. It is used as a precursor in the synthesis of the iodinated compound.

Uniqueness: this compound is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-iodo-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWJQRUZWIIGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65500-78-9
Record name 1-iodo-4-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-4-methylcyclohexane
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1-Iodo-4-methylcyclohexane
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Reactant of Route 4
1-Iodo-4-methylcyclohexane
Reactant of Route 5
1-Iodo-4-methylcyclohexane
Reactant of Route 6
1-Iodo-4-methylcyclohexane

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